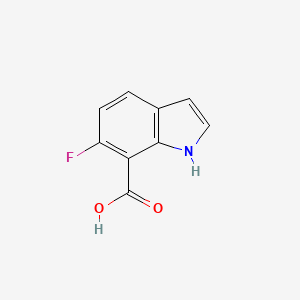

6-fluoro-1H-indole-7-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1H-indole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-2-1-5-3-4-11-8(5)7(6)9(12)13/h1-4,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYWCXSCEPWZIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoro 1h Indole 7 Carboxylic Acid and Its Analogs

Established Reaction Pathways for Indole (B1671886) Carboxylic Acid Construction

The construction of the indole carboxylic acid core can be achieved through several classical and modified synthetic routes. These pathways often involve the formation of the heterocyclic ring from acyclic precursors, strategically incorporating the necessary functional groups.

Reductive Cyclization Approaches

Reductive cyclization is a prominent strategy for indole synthesis, typically starting from ortho-substituted nitroarenes. For the synthesis of indole-2-carboxylic acids, this often involves the reductive cyclization of an o-nitrophenylpyruvic acid or its corresponding ester. orgsyn.org This transformation is commonly facilitated by reducing agents such as zinc in acetic acid, ferrous sulfate (B86663) with ammonium (B1175870) hydroxide, or through catalytic hydrogenation. orgsyn.org A general approach involves the treatment of a substituted 2-nitrotoluene (B74249) with an oxalate (B1200264) ester, followed by reduction of the nitro group, which leads to spontaneous cyclization to form the indole-2-carboxylate.

Another variant of this approach is the synthesis of indole-3-carboxylic acid derivatives. This can be achieved through the base-mediated SNAr reaction of a 2-chloronitrobenzene with a nucleophile like ethyl cyanoacetate. beilstein-journals.org The resulting adduct is then subjected to heterogeneous hydrogenation conditions, which reduces the nitro group and facilitates a cyclization sequence to produce the indole product. beilstein-journals.org

Table 1: Reductive Cyclization Methods for Indole Carboxylic Acids

| Starting Material Type | Key Reagents | Product Type |

|---|---|---|

| o-Nitrophenylpyruvic acid/ester | Zn/Acetic Acid, FeSO₄/NH₄OH, Catalytic Hydrogenation | Indole-2-carboxylic acid/ester |

Keto Ester Condensation Routes

Condensation reactions involving keto esters are fundamental to the formation of various heterocyclic systems, including indoles. The Claisen condensation, a reaction between two ester molecules or an ester and a carbonyl compound in the presence of a strong base, results in a β-keto ester. libretexts.org This product can be a key intermediate in the synthesis of indole rings. For instance, a crossed Claisen condensation can be employed to construct a precursor that, upon subsequent reactions, can be cyclized to form the indole nucleus with a carboxylic ester group appropriately positioned. libretexts.orgorganic-chemistry.org

The reaction between indoles and α-keto acids, such as pyruvic acid, represents another form of condensation. nih.govresearchgate.net This reaction, which can proceed under mild aqueous conditions, can lead to the formation of indolyl carboxylic acids. nih.gov While this method often results in substitution at the C3 position of the indole ring, it demonstrates the utility of keto acid condensation in functionalizing the indole scaffold.

Fischer Indole Synthesis Variants for Fluorinated Substrates

The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.comalfa-chemistry.com

For the synthesis of fluorinated indoles, the Fischer synthesis can be adapted by using a fluorinated phenylhydrazine (B124118) as the starting material. The presence of a fluorine atom on the phenylhydrazine ring can influence the reactivity and the conditions required for the cyclization. The general mechanism proceeds through the formation of a phenylhydrazone, which, under acidic conditions, tautomerizes to an enamine. wikipedia.orgalfa-chemistry.com A nih.govnih.gov-sigmatropic rearrangement follows, leading to a diimine intermediate that subsequently cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgalfa-chemistry.com Lewis acids such as zinc chloride (ZnCl₂) or Brønsted acids are common catalysts for this transformation. wikipedia.org Modifications, such as a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, have expanded the scope of this method. wikipedia.org

When a meta-substituted phenylhydrazine is used, a mixture of 4- and 6-substituted indoles can be formed. youtube.com If the substituent, such as fluorine, is electron-releasing, the major product is often the 6-substituted indole. youtube.com

Table 2: Key Stages of the Fischer Indole Synthesis

| Stage | Description |

|---|---|

| 1. Hydrazone Formation | Condensation of an arylhydrazine (e.g., fluorinated phenylhydrazine) with a ketone or aldehyde. |

| 2. Tautomerization | Isomerization of the hydrazone to its enamine tautomer under acidic conditions. |

| 3. nih.govnih.gov-Sigmatropic Rearrangement | An irreversible electrocyclic rearrangement breaks the N-N bond. |

Specific Preparative Methods for Fluorinated Indole Carboxylic Acids

Synthesizing specifically fluorinated indole carboxylic acids often requires tailored methodologies that can accommodate the electronic effects of the fluorine substituent and ensure correct regiochemistry of the carboxylic acid group.

Synthetic Route via Hydrazide Intermediates and Ester Formation

The synthesis of carboxylic acid hydrazides is a key step in various organic transformations. rjptonline.org Carboxylic acid esters can be converted to their corresponding hydrazides by reacting them with hydrazine (B178648) hydrate, often in an alcoholic solvent like ethanol. rjptonline.orgosti.gov This reaction is typically carried out under reflux. rjptonline.org

In the context of indole synthesis, aryl hydrazides can serve as surrogates for aryl hydrazines in Fischer indolization reactions. organic-chemistry.org A synthetic sequence can be envisioned where a fluorinated aromatic compound is first converted to a hydrazide. This hydrazide can then be reacted with a suitable keto ester. The resulting intermediate can undergo an acid-catalyzed cyclization, similar to the Fischer indole synthesis, to form the fluorinated indole ring with an ester group at the desired position. Subsequent hydrolysis of the ester group would then yield the target 6-fluoro-1H-indole-7-carboxylic acid. A continuous flow process for synthesizing acid hydrazides from carboxylic acids has also been developed, involving an initial esterification followed by hydrazinolysis, which can be completed with short residence times. osti.gov

Acylation of Organometallic Indole Salts (Magnesium/Zinc)

Direct C-H functionalization of a pre-formed indole ring is an alternative and powerful strategy. For carboxylation at the C7 position, an ortho-directing group on the indole nitrogen is often employed. However, another approach involves the formation of an organometallic indole species.

An efficient preparation of polyfunctional indoles can be achieved through a zinc organometallic variation of the Fischer indole synthesis. organic-chemistry.org More directly for functionalization, a 6-fluoroindole (B127801) can be deprotonated at the C7 position using a strong base, such as a lithium amide, followed by transmetalation with a metal salt like MgCl₂ or ZnCl₂. This generates a more stable and less reactive organomagnesium or organozinc intermediate. The subsequent acylation of this organometallic species with an acylating agent like a chloroformate, followed by hydrolysis, would introduce the carboxylic acid group at the C7 position. This method offers a regioselective route to 7-substituted indoles, which can be challenging to obtain through other synthetic methods. Palladium-catalyzed C-H acylation of indoles, often using a directing group on the nitrogen, has also been developed for C2 and C7 functionalization. mdpi.com

Halogenation and Functional Group Interconversion Strategies

The introduction of a carboxylic acid group at the C-7 position of the 6-fluoro-1H-indole core often relies on strategic halogenation followed by functional group interconversion. A common approach involves the initial synthesis of a 7-halo-6-fluoro-1H-indole intermediate, which then serves as a versatile handle for subsequent carboxylation.

One of the primary challenges in the synthesis of C-7 functionalized indoles is controlling the regioselectivity, as the C-2 and C-3 positions of the indole ring are inherently more reactive towards electrophilic substitution. To overcome this, directing group strategies are often employed to facilitate C-H activation and functionalization at the desired C-7 position.

While direct carboxylation of the C-7 position of 6-fluoro-1H-indole is challenging, a more feasible route involves the conversion of a pre-installed functional group. For instance, a 7-methyl group could potentially be oxidized to a carboxylic acid. However, a more widely applicable method is the carbonylation of a 7-haloindole derivative. This can be achieved through various palladium-catalyzed carbonylation reactions, where the 7-bromo or 7-iodo-6-fluoro-1H-indole is treated with carbon monoxide in the presence of a suitable palladium catalyst and a nucleophile, typically an alcohol to form an ester which is then hydrolyzed to the carboxylic acid.

Another strategy involves the use of organometallic reagents. A 7-bromo-6-fluoro-1H-indole can undergo lithium-halogen exchange to form a 7-lithioindole species. This highly reactive intermediate can then be quenched with carbon dioxide to yield the desired carboxylic acid.

The table below summarizes some common functional group interconversions that can be applied to the synthesis of indole-7-carboxylic acids.

| Starting Functional Group at C-7 | Reagents and Conditions for Carboxylation | Product |

| -Br or -I | CO, Pd catalyst, base, alcohol; then hydrolysis | -COOH |

| -Br | 1. n-BuLi or Mg; 2. CO2; 3. H3O+ | -COOH |

| -CH3 | Strong oxidizing agents (e.g., KMnO4, RuO4) | -COOH |

| -CHO | Oxidizing agents (e.g., Ag2O, Jones reagent) | -COOH |

Regioselective Fluorination Techniques

The introduction of a fluorine atom at the C-6 position of the indole ring requires precise control of regioselectivity. Several methods can be employed, either by starting with a pre-fluorinated precursor or by direct fluorination of the indole nucleus at a later stage.

One of the most effective strategies is to utilize a starting material that already contains the fluorine atom in the desired position. For instance, the synthesis can commence from a fluorinated aniline (B41778) derivative, which is then elaborated into the indole ring system through established methods like the Fischer, Bischler, or Leimgruber-Batcho indole syntheses.

Direct regioselective fluorination of an indole-7-carboxylic acid precursor presents a significant challenge due to the multiple reactive sites on the indole ring. Electrophilic fluorinating reagents, such as Selectfluor, are commonly used for the fluorination of electron-rich aromatic systems. acs.org However, without a directing group, these reagents tend to react at the more nucleophilic C-3 or C-2 positions of the indole. To achieve C-6 fluorination, a directing group strategy may be necessary. For example, a removable directing group on the indole nitrogen could sterically hinder other positions and electronically favor substitution at the C-6 position.

The table below outlines potential regioselective fluorination techniques.

| Substrate | Fluorinating Reagent | Conditions | Product |

| Substituted Aniline Precursor | N-Fluorobenzenesulfonimide (NFSI) | - | 6-Fluoroaniline derivative |

| Indole-7-carboxylate with directing group | Selectfluor (F-TEDA-BF4) | Lewis acid catalyst | 6-Fluoro-1H-indole-7-carboxylate |

| 6-Bromo-1H-indole-7-carboxylate | Nucleophilic fluorinating agent (e.g., KF) | Palladium catalyst | 6-Fluoro-1H-indole-7-carboxylate |

Synthesis of Precursors and Key Intermediates (e.g., 6-fluoro-1H-indole)

The synthesis of this compound is highly dependent on the efficient preparation of key precursors and intermediates, with 6-fluoro-1H-indole being a pivotal building block.

A common route to 6-fluoro-1H-indole starts from 4-fluoro-2-nitrotoluene. This precursor can undergo a series of transformations, such as the Leimgruber-Batcho indole synthesis, to construct the indole ring. For example, 4-fluoro-2-nitrophenylacetone, derived from 4-fluoro-2-nitrotoluene, can be reduced to form 6-fluoro-2-methylindole. google.com

Another approach involves the reductive cyclization of a suitable precursor. For instance, a process starting from a 2-nitrobenzylcarbonyl compound can yield the corresponding indole. google.com The synthesis of 6-fluoro-2-methylindole has been reported with high yield through the reduction of 4-fluoro-2-nitrophenylacetone. google.com

Once 6-fluoro-1H-indole is obtained, it can be functionalized at the C-7 position as described in the previous sections. The synthesis of other key intermediates, such as 7-halo-6-fluoro-1H-indoles, is also crucial. These can be prepared by direct halogenation of 6-fluoro-1H-indole, although controlling the regioselectivity can be challenging.

The following table provides an overview of a potential synthetic route to a key precursor.

| Starting Material | Reagents and Conditions | Intermediate |

| 4-Fluoro-2-nitrotoluene | Various steps to introduce a two-carbon unit | 4-Fluoro-2-nitrophenylacetone |

| 4-Fluoro-2-nitrophenylacetone | Reducing agent (e.g., Fe/AcOH or catalytic hydrogenation) | 6-Fluoro-2-methylindole |

Reaction Optimization and Scale-Up Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial production of this compound requires careful consideration of reaction optimization and scale-up parameters.

Scale-Up Considerations: Several challenges can arise during the scale-up of indole syntheses. These include managing exothermic reactions, ensuring efficient mixing of heterogeneous reaction mixtures, and handling potentially hazardous reagents and intermediates. The choice of equipment, such as the type of reactor, is crucial for ensuring safety and reproducibility on a larger scale.

Purification of the final product and intermediates is another critical aspect of scale-up. Crystallization is often the preferred method for purification on a large scale as it can be more cost-effective and efficient than chromatography. The development of a robust crystallization process that consistently yields the desired polymorph with high purity is essential.

The table below highlights key considerations for optimization and scale-up.

| Parameter | Laboratory Scale | Scale-Up Considerations |

| Heating/Cooling | Heating mantles, oil baths | Jacketed reactors with precise temperature control |

| Mixing | Magnetic stirrers | Overhead mechanical stirrers, baffles |

| Reagent Addition | Syringes, dropping funnels | Metering pumps for controlled addition rates |

| Purification | Flash column chromatography | Crystallization, distillation, extraction |

| Safety | Fume hood | Process safety management, hazard analysis |

Advanced Spectroscopic and Structural Elucidation of 6 Fluoro 1h Indole 7 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Indole (B1671886) Structures (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of fluorinated indoles in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment within the molecule.

¹H NMR: In the ¹H NMR spectrum of 6-fluoro-1H-indole-7-carboxylic acid, the acidic proton of the carboxyl group (–COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 12.0 ppm or higher, due to its acidic nature and involvement in hydrogen bonding. libretexts.org The N-H proton of the indole ring would also likely appear as a broad singlet, typically above 8.0 ppm. The aromatic protons on the indole core would resonate in the aromatic region (approx. 6.5-8.0 ppm), with their chemical shifts and coupling patterns influenced by the positions of the fluorine and carboxyl substituents.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carboxyl carbon (–COOH) is characteristically found far downfield, typically between 165-185 ppm. libretexts.org The carbon atoms of the indole ring would appear in the 100-140 ppm range. The carbon atom directly bonded to the fluorine (C-6) would exhibit a large one-bond coupling constant (¹JCF), a hallmark of carbon-fluorine bonds. Other carbons in proximity to the fluorine atom would show smaller two-bond (²JCF) and three-bond (³JCF) couplings.

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, the spectrum would show a signal whose chemical shift is indicative of the fluorine's electronic environment. This signal would be split into a multiplet due to coupling with nearby aromatic protons (typically ³JHF and ⁴JHF).

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H | -COOH | > 12.0 | broad singlet | Highly deshielded, concentration dependent. libretexts.org |

| -NH | > 8.0 | broad singlet | Exchange broadening is common. | |

| Aromatic C-H | 6.5 - 8.0 | doublet, triplet | Precise shifts and coupling constants depend on electronic effects of F and COOH groups. | |

| ¹³C | -COOH | 165 - 185 | singlet | Characteristic downfield shift for carboxylic acids. libretexts.org |

| C-F | 150 - 165 | doublet | Exhibits large ¹JCF coupling. | |

| Aromatic C | 100 - 140 | singlet, doublet | Carbons near fluorine will show C-F coupling. | |

| ¹⁹F | C-F | -110 to -130 | multiplet | Coupled to adjacent aromatic protons. |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and assessing the purity of synthesized compounds. For this compound (molecular formula: C₉H₆FNO₂), the calculated molecular weight is approximately 179.15 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental composition. For C₉H₆FNO₂, the expected exact mass is 179.03826 u.

The fragmentation pattern observed in the mass spectrum provides further structural information. Plausible fragmentation pathways for this compound include the loss of a hydroxyl radical (•OH), water (H₂O), carbon monoxide (CO), or the entire carboxyl group (•COOH or CO₂). These fragmentation events lead to characteristic daughter ions that help to verify the presence of the carboxylic acid functionality and the stability of the fluorinated indole core.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

| [M]⁺ | [C₉H₆FNO₂]⁺ | 179.04 | Molecular Ion |

| [M-OH]⁺ | [C₉H₅FNO]⁺ | 162.03 | Loss of hydroxyl radical |

| [M-H₂O]⁺ | [C₉H₄FNO]⁺ | 161.03 | Loss of water (rearrangement) |

| [M-COOH]⁺ | [C₈H₅FN]⁺ | 134.04 | Loss of carboxyl radical |

| [M-CO₂]⁺ | [C₈H₆FN]⁺ | 135.05 | Loss of carbon dioxide |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as how molecules pack together in a crystal lattice. While specific crystallographic data for this compound is not available, analysis of closely related structures, such as 6-fluoro-1H-indole-3-carboxylic acid and 5-fluoro-1H-indole-3-carboxylic acid, provides significant insight into the expected structural features. nih.govnih.gov

Table 3: Representative Crystal Data for Fluorinated Indole Carboxylic Acids

| Parameter | 6-Fluoro-1H-indole-3-carboxylic acid nih.gov | 5-Fluoro-1H-indole-3-carboxylic acid nih.gov |

| Formula | C₉H₆FNO₂ | C₉H₆FNO₂ |

| Mᵣ | 179.15 | 179.15 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 7.0054 (14) | 4.4176 (9) |

| b (Å) | 11.699 (2) | 11.073 (2) |

| c (Å) | 9.2947 (19) | 16.014 (3) |

| β (˚) | 104.15 (3) | 96.63 (3) |

| V (ų) | 738.7 (3) | 778.1 (3) |

| Z | 4 | 4 |

The indole ring system is inherently aromatic and therefore largely planar. X-ray diffraction analysis would confirm this planarity. However, substituents on the ring can cause minor deviations. In the crystal structure of 6-fluoro-1H-indole-3-carboxylic acid, all non-hydrogen atoms are approximately coplanar, though the oxygen atoms of the carboxy group deviate slightly from the indole plane. nih.gov A similar near-planar conformation is expected for the 7-carboxylic acid isomer. The dihedral angle between the plane of the indole ring and the plane of the carboxylic acid group would be a key parameter, indicating the degree of twisting of the substituent relative to the core structure. In 5-fluoro-1H-indole-3-carboxylic acid, this dihedral angle is reported as 7.39 (10)°. nih.gov

The solid-state packing of indole carboxylic acids is dominated by a network of intermolecular interactions, which can be precisely mapped using X-ray crystallography. nih.gov

Hydrogen Bonding: The primary and most robust intermolecular interaction involves the carboxylic acid groups. Molecules typically form centrosymmetric dimers through a pair of strong O–H···O hydrogen bonds between their carboxyl moieties. nih.govnih.gov Furthermore, the N-H group of the indole ring acts as a hydrogen bond donor, often interacting with a carbonyl oxygen from a neighboring dimer. This N–H···O interaction links the primary dimers into extended chains or sheets, creating a stable, supramolecular architecture. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. nist.gov The IR spectrum of this compound would be dominated by absorptions corresponding to the carboxylic acid and indole moieties. libretexts.org

The most prominent feature would be the very broad O–H stretching vibration of the hydrogen-bonded carboxylic acid dimer, which typically appears in the region of 2500-3300 cm⁻¹. libretexts.orgvscht.cz The N-H stretch of the indole ring is expected as a moderate peak around 3300-3400 cm⁻¹. The carbonyl (C=O) stretch from the carboxylic acid group gives rise to a strong, sharp absorption band between 1690-1760 cm⁻¹; its exact position is sensitive to the extent of hydrogen bonding. libretexts.orgvscht.cz Other key absorptions include C-H stretches from the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching vibrations of the aromatic system (1400-1600 cm⁻¹), and a C-F stretch, typically found in the 1000-1300 cm⁻¹ region.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Indole | N-H stretch | 3300 - 3400 | Medium |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very Broad, Strong |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium-Weak |

| Carboxylic Acid | C=O stretch | 1690 - 1760 | Strong, Sharp |

| Aromatic Ring | C=C stretch | 1400 - 1600 | Medium-Strong |

| Fluoro Substituent | C-F stretch | 1000 - 1300 | Strong |

Chemical Reactivity and Derivatization of the 6 Fluoro 1h Indole 7 Carboxylic Acid Scaffold

Electrophilic Substitution Reactions on the Indole (B1671886) Ring System

Common electrophilic substitution reactions include halogenation and nitration.

Halogenation: The introduction of a halogen (Cl, Br, I) at the C3 position can be achieved using various halogenating agents. Due to the reduced nucleophilicity of the indole ring, milder reagents or catalysts may be required to achieve selective C3-halogenation without side reactions.

Nitration: The nitration of the indole ring is a sensitive reaction that must be performed under carefully controlled, mild conditions to avoid oxidation and polymerization. researchgate.net Reagents like nitric acid in acetic anhydride (B1165640) are often employed. researchgate.net For the 6-fluoro-1H-indole-7-carboxylic acid scaffold, the reaction is expected to yield the 3-nitro derivative.

| Reaction | Typical Reagent | Predicted Major Product | Rationale |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-6-fluoro-1H-indole-7-carboxylic acid | High intrinsic reactivity of the C3 position of the indole nucleus. |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 6-Fluoro-3-nitro-1H-indole-7-carboxylic acid | The nitronium ion (NO₂⁺) attacks the most electron-rich position (C3). masterorganicchemistry.comlibretexts.org |

| Fluorination | Selectfluor® | 3-Fluoro-6-fluoro-1H-indole-7-carboxylic acid | Electrophilic fluorinating agents react preferentially at the nucleophilic C3 site. acs.org |

Reactions Involving the Carboxylic Acid Moiety (Esterification, Amidation, Condensation)

The carboxylic acid group at the C7 position is a key handle for derivatization through classic transformations such as esterification, amidation, and condensation reactions. libretexts.orgyoutube.com

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be activated first, for example, by converting it to an acyl chloride, followed by reaction with an alcohol.

Amidation: Amide bond formation is a fundamental transformation in medicinal chemistry. mdpi.com Direct amidation can be achieved by heating the carboxylic acid with an amine, often with catalysts like boric acid derivatives to facilitate the removal of water. acs.org More commonly, coupling agents such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts are used to activate the carboxylic acid, enabling its reaction with a primary or secondary amine to form the corresponding amide under mild conditions. researchgate.net

Condensation Reactions: The carboxylic acid can participate in various condensation reactions. For instance, it can be condensed with o-phenylenediamines to form benzimidazole (B57391) derivatives or with other bifunctional nucleophiles to construct more complex heterocyclic systems.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Methanol, H₂SO₄ (cat.) | Methyl 6-fluoro-1H-indole-7-carboxylate |

| Amidation | Piperidine, EDC, HOBt | (6-Fluoro-1H-indol-7-yl)(piperidin-1-yl)methanone |

| Acyl Halide Formation | Thionyl chloride (SOCl₂) | 6-Fluoro-1H-indole-7-carbonyl chloride |

Oxidation and Reduction Reactions of the Indole Core

The indole core can undergo both oxidation and reduction, leading to significant structural modifications.

Oxidation: The indole ring is susceptible to oxidation, particularly at the electron-rich C2-C3 double bond. Strong oxidizing agents can lead to cleavage of the pyrrole (B145914) ring. However, controlled oxidation can yield valuable products. For example, treatment with reagents like N-bromosuccinimide in the presence of water can lead to the formation of oxindole (B195798) derivatives. Electrophilic fluorination reagents in the presence of water have been shown to produce 3,3-difluoroindolin-2-ols from substituted indoles. acs.org

Reduction: The reduction of the indole system can proceed via several pathways. Catalytic hydrogenation can reduce the pyrrole ring to yield an indoline (B122111) derivative. The conditions for this reaction must be carefully chosen to avoid reduction of the benzene (B151609) ring. The carboxylic acid group can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to a primary alcohol, yielding (6-fluoro-1H-indol-7-yl)methanol.

Cross-Coupling Reactions for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, significantly expanding molecular diversity. researchgate.net

Buchwald–Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. libretexts.org In the context of this compound, the reaction would typically involve the N-H bond of the indole ring. After deprotonation with a suitable base, the resulting indolide anion can be coupled with an aryl or heteroaryl halide to yield an N-arylated product. This reaction has been successfully applied to various haloindoles and unprotected tryptophans. rsc.orgacs.org

C-C Bond Formation: Reactions like the Suzuki, Heck, and Sonogashira couplings typically require a halide or triflate handle on the aromatic ring. mdpi.comdb-thueringen.de While the parent this compound lacks such a group, it can be introduced via electrophilic halogenation (e.g., at the C3 or other available positions). Alternatively, modern C-H activation strategies could potentially be employed to directly couple C-H bonds on the indole ring with suitable partners, although regioselectivity can be a challenge. chemistryviews.orgchim.it

| Reaction Name | Coupling Partners | Bond Formed | Potential Product Example |

|---|---|---|---|

| Buchwald-Hartwig Amination | Indole N-H + Aryl Bromide | C-N | 6-Fluoro-1-phenyl-1H-indole-7-carboxylic acid |

| Suzuki Coupling | 3-Bromo derivative + Arylboronic acid | C-C | 3-Aryl-6-fluoro-1H-indole-7-carboxylic acid |

| Sonogashira Coupling | 3-Iodo derivative + Terminal Alkyne | C-C (sp²-sp) | 6-Fluoro-3-(alkynyl)-1H-indole-7-carboxylic acid |

Exploration of Other Chemical Transformations

Beyond the reactions mentioned above, the this compound scaffold can undergo other useful transformations.

Decarboxylation: The removal of the carboxylic acid group can be a strategic step in synthesis. This is often accomplished by heating the compound, sometimes in a high-boiling solvent like quinoline (B57606), often with a copper catalyst. cdnsciencepub.comorganic-chemistry.org Acid-catalyzed decarboxylation is also a known method for indolecarboxylic acids, proceeding through the formation of protonated carbonic acid as an intermediate. nih.gov The successful decarboxylation yields 6-fluoro-1H-indole, a valuable building block in its own right. ossila.com Metal-free conditions, for instance using potassium carbonate, have also been developed for the decarboxylation of indole-3-carboxylic acids and may be applicable here. researchgate.net

Medicinal Chemistry and Biological Evaluation of 6 Fluoro 1h Indole 7 Carboxylic Acid Analogs

Inhibitory Mechanisms and Target Identification

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. Their inhibition has emerged as a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. While direct studies on 6-fluoro-1H-indole-7-carboxylic acid analogs as PARP inhibitors are not extensively documented, the broader class of indole-based compounds has shown promise.

Research into related heterocyclic scaffolds provides valuable insights. For instance, 7-azaindole-1-carboxamides have been designed and evaluated as a new class of PARP-1 inhibitors. nih.gov These compounds demonstrated significant in vitro inhibition of the target and antiproliferative activity in cell lines with homologous recombination defects. nih.gov One selected compound from this series, ST7710AA1, exhibited an in vitro PARP-1 inhibitory activity with an IC50 of 0.04 µM. nih.gov

Furthermore, the development of 2-phenyl-2H-indazole-7-carboxamides as potent PARP-1 and PARP-2 inhibitors highlights the importance of the carboxamide group at the 7-position of an indole-like ring system. researchgate.net The lead compound in this series, MK-4827, displayed excellent PARP-1 and PARP-2 inhibition with IC50 values of 3.8 nM and 2.1 nM, respectively. researchgate.net These findings suggest that the 7-carboxamide moiety can be a key pharmacophore for interacting with the PARP active site.

The structure-activity relationship (SAR) studies of these related scaffolds indicate that the N-H of the indole (B1671886) or azaindole ring and the carbonyl of the carboxamide group are critical for binding to the nicotinamide (B372718) binding pocket of PARP. The fluorine atom at the 6-position of the this compound scaffold could potentially enhance binding affinity through favorable electronic interactions or by modulating the acidity of the indole N-H.

| Compound | Scaffold | Target | IC50 (nM) |

|---|---|---|---|

| ST7710AA1 | 7-Azaindole-1-carboxamide | PARP-1 | 40 |

| MK-4827 | 2-phenyl-2H-indazole-7-carboxamide | PARP-1 | 3.8 |

| MK-4827 | 2-phenyl-2H-indazole-7-carboxamide | PARP-2 | 2.1 |

Tryptophan Dioxygenase (TDO) and Indoleamine 2,3-Dioxygenase (IDO1) Dual Inhibition

Tryptophan dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO1) are two distinct enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. researchgate.net The upregulation of these enzymes in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby facilitating tumor immune escape. researchgate.net Dual inhibition of TDO and IDO1 is therefore a promising strategy in cancer immunotherapy. researchgate.net

While research specifically on this compound is limited, extensive studies on indole-2-carboxylic acid derivatives provide critical insights into the structure-activity relationships (SAR) for dual IDO1/TDO inhibition. In one such study, a variety of indole-2-carboxylic acid derivatives were synthesized and evaluated. researchgate.net The researchers explored modifications at the 6- and 7-positions of the indole ring. researchgate.net

Their findings revealed that substitutions at the 7-position generally led to a decrease or complete loss of inhibitory activity. researchgate.net However, a notable exception was the 7-methoxy substitution, which retained some activity. researchgate.net Conversely, certain substituents at the 6-position, such as acetamido and ethylamino groups, were found to be favorable for inhibitory activity. researchgate.net

For a series of 7-fluoro-indole-2-carboxylic acid derivatives, the substitution pattern on a phenyl ring attached to the 4-position of the indole significantly influenced activity. A bulky, hydrophobic group was tolerated at the 3'-position of this phenyl ring, whereas the 4'-position had limited space, with a fluorine atom being beneficial at this position. researchgate.net These studies underscore the sensitive nature of substitutions on the indole ring for IDO1/TDO inhibition. The 2-carboxyl group and the 4-amino linker were identified as essential pharmacophoric elements for this class of inhibitors. researchgate.net

| Compound | Scaffold | IDO1 IC50 (µM) | TDO IC50 (µM) |

|---|---|---|---|

| Compound 9o-1 | 6-acetamido-indole-2-carboxylic acid derivative | 1.17 | 1.55 |

| Compound 9e | 7-methoxy-indole-2-carboxylic acid derivative | 32.4 | 19.5 |

| Compound 9a-17 | 7-fluoro-indole-2-carboxylic acid derivative | 2.72 | 3.48 |

Fructose-1,6-bisphosphatase (FBPase) Allosteric Inhibition

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in the gluconeogenesis pathway, and its inhibition is a potential therapeutic strategy for type 2 diabetes. nih.gov Analogs of indole-carboxylic acids have been investigated as allosteric inhibitors of FBPase.

Research has particularly focused on 7-nitro-1H-indole-2-carboxylic acid derivatives. nih.gov Structure-activity relationship (SAR) studies have demonstrated that the substituent at the 7-position of the indole scaffold plays a crucial role in binding to FBPase. nih.gov The nitro group at this position was found to be the most favorable, likely due to its strong electron-withdrawing nature and its ability to act as a hydrogen bond acceptor. nih.gov When the nitro group was replaced with other substituents like an acetylamino or a methyl group, the inhibitory activity was completely lost. A bromine atom at the 7-position resulted in weak inhibition. nih.gov

| Compound (Indole-2-carboxylic acid with 5-ethyl substitution) | 7-Position Substituent | FBPase IC50 (µM) |

|---|---|---|

| Compound A analog | NO2 | 0.10 |

| Compound 6c analog | Cl | 1.30 |

| Compound 6h analog | Br | 44.4% inhibition at 10 µM |

| Compound 6g analog | CH3CONH | -7.3% inhibition at 10 µM |

| Compound 6i analog | CH3 | 8.2% inhibition at 10 µM |

HIV Integrase Strand Transfer Inhibition

HIV-1 integrase is an essential enzyme for viral replication, catalyzing the insertion of the viral DNA into the host genome. mdpi.comnih.gov Inhibitors of the strand transfer step (INSTIs) are a critical component of antiretroviral therapy. nih.gov The indole scaffold has been explored for the development of novel INSTIs.

Studies on indole-2-carboxylic acid derivatives have shown this to be a promising scaffold for potent INSTIs. mdpi.comnih.gov The indole core and the C2 carboxyl group can chelate the two Mg2+ ions within the active site of the integrase. mdpi.comnih.gov Structural optimizations have revealed that substitutions at various positions on the indole ring can significantly impact inhibitory activity. mdpi.com For instance, the introduction of a C6-halogenated benzene (B151609) ring was found to enhance the inhibitory effect, likely through π-π stacking interactions with the viral DNA. nih.gov

While research on indole-7-carboxylic acids as INSTIs is less common, a series of indole-7-carboxamides have been identified as potent HIV-1 attachment inhibitors. usm.edu This indicates that the 7-position of the indole ring is accessible for substitution and can lead to potent antiviral activity, albeit through a different mechanism. The development of indole-based allosteric HIV-1 integrase inhibitors further supports the versatility of the indole scaffold in targeting this enzyme. usm.edu The this compound scaffold, with its halogen at the 6-position and a potential metal-chelating group at the 7-position, represents a plausible starting point for the design of novel INSTIs.

| Compound | Scaffold | Integrase IC50 (µM) |

|---|---|---|

| Compound 3 | Indole-2-carboxylic acid derivative | 12.41 |

| Compound 20a | Optimized indole-2-carboxylic acid derivative | 0.13 |

| Compound 17a | C6-halogenated indole-2-carboxylic acid derivative | 3.11 |

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the biosynthesis of prostaglandins (B1171923) from arachidonic acid and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The indole scaffold is a well-known privileged structure in the design of COX inhibitors, with indomethacin (B1671933) being a classic example. nih.gov

The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with COX-1 inhibition. nih.gov Various indole derivatives have been synthesized and evaluated for their COX inhibitory activity. nih.gov For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives showed significant anti-inflammatory activity. nih.gov

More directly relevant to the this compound scaffold is the investigation of 6-hydroxyindole-7-carboxylates as potential anti-inflammatory agents through their ability to inhibit COX enzymes. digitellinc.com This suggests that substitution at both the 6- and 7-positions of the indole ring is a viable strategy for developing COX inhibitors. The electronic properties of the substituents on the indole ring can influence the binding affinity and selectivity for COX-2 over COX-1. The electron-withdrawing nature of the fluorine at the 6-position and the carboxylic acid at the 7-position in the target scaffold could play a significant role in its interaction with the active site of COX enzymes.

| Compound | Scaffold | Target | % Inhibition |

|---|---|---|---|

| Compound S3 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide | Inflammation (in vivo) | 61.20% (at 3h) |

| Compound S7 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide | Inflammation (in vivo) | 62.24% (at 3h) |

| Compound S14 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide | Inflammation (in vivo) | 63.69% (at 3h) |

Fatty Acid-Binding Protein (FABP) Inhibition

Fatty acid-binding proteins (FABPs) are a family of intracellular lipid-binding proteins that regulate fatty acid uptake, transport, and metabolism. nih.gov Inhibition of certain FABP isoforms, such as FABP4 and FABP5, has emerged as a potential therapeutic strategy for metabolic diseases and pain. nih.gov

The indole carboxylic acid scaffold has been identified as a promising starting point for the development of FABP inhibitors. For instance, N-benzyl-indolo carboxylic acid derivatives have been designed as potent and selective adipocyte FABP (A-FABP/FABP4) inhibitors. researchgate.net

More specifically, a high-resolution crystallographic study of FABP4 revealed the binding of a 5,6-dichloro-3-(2-chlorophenyl)-1H-indole-2-carboxylate. nih.gov This demonstrates that indole-carboxylates can effectively occupy the binding pocket of FABPs. The carboxylate group typically forms key interactions with arginine residues (Arg107 and Arg127) in the binding site. nih.gov

Structure-activity relationship studies on α-truxillic acid monoester-based FABP inhibitors have shown that the introduction of hydrogen-bond acceptors can improve the binding affinity to FABP5. nih.gov This suggests that the carboxylic acid group of 1H-indole-7-carboxylic acid derivatives could play a crucial role in binding to FABPs. The 6-fluoro substituent in the target scaffold could further modulate the binding affinity and selectivity for different FABP isoforms through electronic or hydrophobic interactions.

| Compound | Scaffold | Target | Binding Information |

|---|---|---|---|

| 5,6-dichloro-3-(2-chlorophenyl)-1H-indole-2-carboxylate | Indole-2-carboxylate | hFABP4 | Binds to Arg107 and Arg127 in the active site |

14-3-3η Protein Targeting

While the broader class of indole derivatives has been investigated for various biological targets, specific data on the direct targeting of the 14-3-3η protein by this compound or its immediate analogs is not extensively detailed in the reviewed literature. Research has more prominently focused on other mechanisms, such as enzyme inhibition.

Enzyme Inhibition and Receptor Binding Mechanism Studies

Analogs of indole carboxylic acids have demonstrated significant activity as enzyme inhibitors, particularly in the context of HIV-1 integrase. The indole nucleus, combined with a carboxylic acid group, has been identified as a potent scaffold for developing integrase strand transfer inhibitors (INSTIs). nih.gov The mechanism of inhibition often involves the chelation of two Mg²⁺ ions within the active site of the integrase enzyme by the indole core and the C2 carboxyl group. nih.govmdpi.com This interaction is a critical component of their inhibitory effect, preventing the integration of viral DNA into the host genome. nih.gov

In the realm of receptor binding, substituted 1H-indolyl carboxylic acid amides have been synthesized and evaluated for their affinity to dopamine (B1211576) receptors. nih.gov Modifications at the 5-position of the indole ring, for instance, with a 2-fluoroethoxy group, have yielded compounds with high binding affinities for the D3 dopamine receptor, with Kᵢ values as low as 0.18 nM. nih.gov These studies highlight the potential of the indole carboxylic acid scaffold to produce selective ligands for G protein-coupled receptors (GPCRs). The selectivity for D3 over D2 receptors can be significant, reaching up to 87-fold, demonstrating how structural modifications can fine-tune receptor interaction profiles. nih.gov

Structure-Activity Relationships (SAR) of Fluorinated Indole Carboxylic Acid Derivatives

The biological activity of indole carboxylic acid derivatives is highly dependent on the nature and position of various substituents on the indole ring. The following subsections detail the structure-activity relationships (SAR) observed for this class of compounds.

Influence of Fluorine Atom Position on Biological Activity

The incorporation of fluorine into small molecules is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. tandfonline.com Fluorine's high electronegativity can alter the pKa of nearby functional groups, affect lipophilicity, and improve metabolic stability by blocking sites susceptible to oxidation. tandfonline.comnih.govnih.gov The replacement of a C-H bond with a C-F bond is known to increase metabolic stability and can improve membrane permeability. nih.gov

In the context of indole derivatives, the position of the fluorine atom is crucial. For instance, in a series of 7-azaindole (B17877) analogs developed as anti-trypanosomal agents, fluorinated compounds maintained submicromolar potency. Specifically, a 3-fluoro substitution was found to be equipotent to the parent compound. nih.gov The presence of an electron-withdrawing group like fluorine can increase cytotoxic activity. nih.gov Furthermore, strategic placement of fluorine can lead to favorable interactions with protein side chains, enhancing binding affinity. nih.gov For example, adding fluorine to the para position of a benzene ring substituent can deactivate other positions against metabolic oxidation by the P450 protein, thereby increasing the drug's retention time. nih.gov

| Property | Effect of Fluorine Substitution | Reference |

|---|---|---|

| Metabolic Stability | Increases by blocking sites of metabolic oxidation | tandfonline.comnih.govnih.gov |

| Lipophilicity | Modulates lipophilicity, which can be tuned by the degree of fluorination | nih.gov |

| Binding Affinity | Can increase due to favorable interactions with protein pockets | tandfonline.comnih.gov |

| Acidity/Basicity (pKa) | Lowers the pKa of nearby functional groups, making protic groups more acidic and basic groups less basic | nih.govnih.gov |

Impact of Carboxylic Acid Group Position on Biological Activity

The position of the carboxylic acid group on the indole ring is a critical determinant of biological activity. For HIV-1 integrase inhibitors, the indole-2-carboxylic acid scaffold is key. mdpi.com The C2 carboxyl group, along with the indole core, forms a chelating triad (B1167595) with two magnesium ions in the enzyme's active site. mdpi.com This specific arrangement is vital for inhibiting the strand transfer process. nih.gov

Studies comparing different isomers have shown that altering the position of the carboxylic acid can significantly change the compound's biological profile. For example, in the development of dopamine receptor ligands, researchers have explored both indole-2-carboxylic and indole-3-carboxylic acid derivatives to optimize receptor affinity and selectivity. nih.gov The carboxyl group's location dictates the geometry of interaction with the target protein, influencing which amino acid residues it can engage with.

Modifications at the Indole Nitrogen (N1) Position

The indole nitrogen (N1) is a common site for modification to modulate the physicochemical and biological properties of indole derivatives. nih.gov Alkylation or acylation at this position can significantly impact how the molecule fits into a binding pocket. For instance, in the development of HIV fusion inhibitors, methyl 3-(bromomethyl)benzoate was used to alkylate the N1 position of 6-bromoindole (B116670), forming a key intermediate. nih.govacs.org

In another study focused on bacterial cystathionine (B15957) γ-lyase (bCSE) inhibitors, a short peptide-like chain was attached to the indole nitrogen atom of 6-bromoindole to synthesize the inhibitor NL1. nih.gov This modification strategy highlights the versatility of the N1 position for introducing diverse functional groups designed to interact with specific biological targets. The nucleophilicity of the N1 atom makes it a reactive handle for late-stage functionalization, allowing for the creation of diverse compound libraries. nih.gov

Substituent Effects on the Indole Ring (C2, C3, C4, C5, C6)

Substitutions at various carbon positions on the indole ring have profound effects on biological activity.

C2 and C3 Positions: The C3 position is often modified to introduce bulky or long-chain substituents that can extend into hydrophobic cavities of target enzymes. mdpi.com In HIV-1 integrase inhibitors, introducing a long-chain p-trifluorophenyl or o-fluorophenyl group at C3 significantly improved activity. mdpi.com These branches can form π-π stacking interactions with key amino acid residues like Tyr143, enhancing the inhibitory effect. mdpi.com

C5 and C6 Positions: The C5 and C6 positions are critical for modulating interactions with larger biological structures like DNA. The introduction of halogenated anilines or a halogenated benzene ring at the C6 position of indole-2-carboxylic acid derivatives markedly improved their HIV-1 integrase inhibitory effect. nih.govmdpi.com This enhancement is attributed to the formation of π-π stacking interactions with viral DNA. nih.govmdpi.comresearchgate.net Similarly, linking two indole moieties through their C6 positions has resulted in potent HIV fusion inhibitors. nih.govacs.org Alternative linkage through the C5 position has also been explored. nih.gov

| Position of Modification | Substituent Type | Effect on Activity | Mechanism of Action | Reference |

|---|---|---|---|---|

| C2 | Carboxylic Acid | Essential for activity | Chelates Mg²⁺ ions in the active site | nih.govmdpi.com |

| C3 | Long-chain fluorophenyl groups | Significantly improves activity | Extends into a hydrophobic cavity, forms H-bonds and π-π stacking | mdpi.com |

| C6 | Halogenated benzene | Markedly improves activity | Forms π-π stacking interactions with viral DNA | nih.govmdpi.comresearchgate.net |

| N1 | Various alkyl/acyl groups | Modulates overall properties | Alters binding pocket fit and physicochemical properties | nih.govnih.gov |

Conformational Analysis and Pharmacophore Modeling

The three-dimensional arrangement of a molecule is pivotal to its interaction with biological targets. For analogs of this compound, understanding their conformational preferences and identifying key pharmacophoric features are crucial steps in rational drug design. These investigations are typically carried out using a combination of computational modeling and experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Pharmacophore modeling aims to identify the essential structural features required for a molecule to bind to a specific biological target and elicit a response. For this compound analogs, a pharmacophore model would typically consist of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The indole nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen of the carboxylic acid can act as a hydrogen bond acceptor. The fluorinated benzene ring provides a hydrophobic region and can also engage in specific interactions with the target protein. These models are often generated by aligning a set of active molecules and identifying common features or by studying the interactions of a ligand within the crystal structure of its target protein.

Table 1: Representative Pharmacophore Features for Indole-7-Carboxylic Acid Analogs Targeting IDO1

| Pharmacophore Feature | Description | Potential Interacting Residues in Target |

|---|---|---|

| Hydrogen Bond Donor | Indole N-H group | Serine, Threonine, Aspartate, Glutamate |

| Hydrogen Bond Acceptor | Carboxylic acid carbonyl oxygen | Arginine, Lysine, Histidine |

| Aromatic Ring | Indole ring system | Phenylalanine, Tyrosine, Tryptophan (π-π stacking) |

| Hydrophobic Feature | Fluorinated benzene ring | Leucine, Isoleucine, Valine, Alanine |

In Vitro Biological Evaluation Methodologies

To assess the inhibitory potential of this compound analogs against specific enzymes, robust and validated enzymatic assays are essential. A common target for indoleamine derivatives is Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism, which is implicated in cancer and immune disorders. nih.gov

The development of an IDO1 enzymatic assay typically involves recombinant human IDO1 enzyme, the substrate L-tryptophan, and necessary cofactors such as ascorbic acid and methylene (B1212753) blue. The assay measures the production of N-formylkynurenine, the initial product of tryptophan oxidation by IDO1. The product formation can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength.

Validation of the enzymatic assay is critical to ensure the reliability of the results. This process involves determining key parameters such as the Michaelis-Menten constant (Km) for the substrate, the maximal velocity (Vmax) of the reaction, and the optimal enzyme and substrate concentrations. The assay's sensitivity, linearity, and reproducibility are also established. The inhibitory activity of the test compounds is typically determined by measuring the concentration required to inhibit 50% of the enzyme's activity (IC50).

Table 2: Representative Data from an IDO1 Enzymatic Inhibition Assay

| Compound | Structure | IDO1 IC50 (µM) |

|---|---|---|

| This compound Analog A | [Structure A] | 5.2 |

| This compound Analog B | [Structure B] | 1.8 |

| Reference Inhibitor (Epacadostat) | [Structure of Epacadostat] | 0.07 |

Receptor binding assays are fundamental in determining the affinity of a ligand for its target receptor. For analogs of this compound, which may target G-protein coupled receptors (GPCRs) like the dopamine D3 receptor, these assays provide crucial information about their potency and selectivity. nih.gov

These studies typically utilize cell membranes prepared from cell lines stably expressing the receptor of interest. A radiolabeled ligand with known high affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, allowing for the determination of the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor.

Selectivity is assessed by performing similar binding assays with other related receptor subtypes. For example, to determine the selectivity of a compound for the D3 receptor, binding affinities for D1 and D2 receptors would also be measured. A higher Ki value for the other receptors compared to the D3 receptor indicates selectivity.

Table 3: Representative Dopamine D3 Receptor Binding Affinity Data

| Compound | Dopamine D3 Ki (nM) | Dopamine D2 Ki (nM) | Selectivity (D2/D3) |

|---|---|---|---|

| 6-fluoro-1H-indole-7-carboxamide Analog C | 1.5 | 150 | 100 |

| 6-fluoro-1H-indole-7-carboxamide Analog D | 0.8 | 96 | 120 |

| Reference Ligand (Eticlopride) | 0.25 | 0.1 | 0.4 |

Confirming that a compound interacts with its intended target within a cellular context is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells. nih.govsemanticscholar.org This method is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability. nih.govnih.gov

In a CETSA experiment, cells are treated with the test compound and then subjected to a heat gradient. nih.govnih.gov The cells are subsequently lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins. The amount of the target protein remaining in the soluble fraction at different temperatures is then quantified, typically by Western blotting or other protein detection methods. A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding. researchgate.netresearchgate.net

Pathway modulation assays are used to assess the downstream functional consequences of target engagement. For example, if a this compound analog inhibits a kinase, a cellular assay could measure the phosphorylation status of a known substrate of that kinase. A decrease in substrate phosphorylation upon treatment with the compound would confirm pathway modulation.

Table 4: Representative Cellular Thermal Shift Assay (CETSA) Data

| Compound | Target Protein | Melting Temperature (°C) - Vehicle | Melting Temperature (°C) - Compound | Thermal Shift (ΔTm, °C) |

|---|---|---|---|---|

| Analog E | Target X | 52.5 | 55.0 | +2.5 |

| Analog F | Target X | 52.5 | 51.8 | -0.7 |

| Reference Compound | Target X | 52.5 | 56.2 | +3.7 |

The potential of this compound analogs as antiviral agents can be evaluated using various in vitro assays. A common and reliable method is the plaque reduction assay, which is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50). researchgate.netresearchgate.net

In this assay, a confluent monolayer of host cells is infected with a known amount of virus. The infected cells are then overlaid with a semi-solid medium containing different concentrations of the test compound. The semi-solid medium restricts the spread of the virus to neighboring cells, resulting in the formation of localized areas of cell death, or plaques. The number of plaques is counted after a few days of incubation, and the EC50 value is calculated by comparing the number of plaques in treated versus untreated wells.

Other antiviral assays include the cytopathic effect (CPE) inhibition assay, which measures the ability of a compound to protect cells from virus-induced cell death, and virus yield reduction assays, which quantify the amount of infectious virus produced in the presence of the compound.

Table 5: Representative Antiviral Activity Data against Influenza A Virus (H1N1)

| Compound | EC50 (µM) in Plaque Reduction Assay | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |

|---|---|---|---|

| This compound Analog G | 8.3 | >100 | >12.0 |

| This compound Analog H | 2.1 | 85 | 40.5 |

| Oseltamivir | 0.05 | >100 | >2000 |

To elucidate the mechanisms by which this compound analogs exert their anticancer effects, studies focusing on cell cycle progression and apoptosis are commonly performed.

Cell cycle analysis is often conducted using flow cytometry. nih.govmdpi.com Cancer cells are treated with the test compound for a specific duration, after which they are fixed, permeabilized, and stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that point. researchgate.net

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate cancer cells. The induction of apoptosis can be assessed by measuring the activity of caspases, which are key executioner enzymes in the apoptotic pathway. researchgate.net Assays that measure the activity of caspase-3 and caspase-7 are widely used. researchgate.net These assays typically use a substrate that becomes fluorescent or luminescent upon cleavage by the active caspases. An increase in the fluorescent or luminescent signal in treated cells compared to untreated cells indicates the induction of apoptosis. google.com

Table 6: Representative Data on Anticancer Mechanisms in a Human Colon Cancer Cell Line (HT-29)

| Compound | Concentration (µM) | % Cells in G2/M Phase (Cell Cycle Arrest) | Caspase-3/7 Activity (Fold Increase vs. Control) |

|---|---|---|---|

| Analog I | 1 | 25.4 | 1.8 |

| 5 | 48.2 | 4.5 | |

| Analog J | 1 | 18.9 | 1.2 |

| 5 | 32.7 | 2.9 | |

| Doxorubicin (Reference) | 0.5 | 55.1 | 6.2 |

Drug Design Strategies Employing the this compound Scaffold

The unique structural and electronic properties of the this compound core have positioned it as a valuable starting point for the development of novel bioactive molecules. Its rigid bicyclic structure provides a well-defined orientation for appended functional groups, while the indole nitrogen and the carboxylic acid group can participate in crucial hydrogen bonding interactions with protein targets.

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. This approach involves screening libraries of low-molecular-weight fragments to identify those that bind to a biological target, albeit with low affinity. These initial hits are then grown or linked together to generate more potent and selective lead compounds.

While specific examples detailing the use of this compound as a starting fragment in FBDD campaigns are not extensively reported in publicly available literature, the indole scaffold itself is a common motif in fragment libraries. The inherent characteristics of the this compound, such as its planarity, hydrogen bonding capabilities, and potential for π-stacking interactions, make it an attractive candidate for inclusion in such libraries. The fluorine substitution can be particularly advantageous in ¹⁹F NMR-based screening, a sensitive technique for detecting fragment binding.

In a broader context, related indole-containing fragments have been successfully employed in the discovery of potent inhibitors for various targets. For instance, a fragment-based approach was utilized to develop selective Mcl-1 inhibitors, starting from a 1H-indole-2-carboxylic acid core. nih.gov This highlights the potential of the indole scaffold in FBDD, and by extension, the utility of specifically functionalized indoles like this compound.

Once an initial hit or lead compound is identified, the process of lead optimization aims to enhance its potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides multiple avenues for systematic chemical modification to achieve these goals.

A notable example of lead optimization involving a related indole-7-carboxamide scaffold is in the development of HIV-1 attachment inhibitors. nih.gov In this study, a series of substituted carboxamides at the indole C7 position were synthesized, starting from a 4-fluoro-substituted indole lead compound. This systematic exploration of the structure-activity relationship (SAR) at the 7-position led to the identification of heteroaryl carboxamide inhibitors with picomolar potency. nih.gov The simple methyl amide analog demonstrated a promising in vitro profile, including good metabolic stability and membrane permeability, which translated into favorable pharmacokinetic properties in preclinical studies. nih.gov

The general principles of this optimization process can be applied to analogs of this compound. Modifications at the indole nitrogen (N1), the 2- and 3-positions of the pyrrole (B145914) ring, and the carboxylic acid group can be systematically explored to improve target engagement and selectivity. For instance, the carboxylic acid can be converted to various amides, esters, or bioisosteres to modulate binding interactions and physicochemical properties.

The following table illustrates hypothetical modifications to the this compound scaffold and their potential impact on potency and selectivity, based on general medicinal chemistry principles.

| Modification Position | Substituent | Potential Impact on Potency/Selectivity |

| Carboxylic Acid (C7) | Methyl Amide | May improve cell permeability and metabolic stability. nih.gov |

| Carboxylic Acid (C7) | Heteroaryl Amide | Can introduce additional binding interactions and improve potency. nih.gov |

| Indole Nitrogen (N1) | Alkyl groups | May modulate lipophilicity and steric interactions within the binding pocket. |

| Pyrrole Ring (C2/C3) | Aromatic/Heteroaromatic groups | Can be used to probe for additional binding pockets and enhance affinity through π-stacking or other interactions. |

The this compound scaffold is also a valuable platform for the development of bioactive probes and imaging agents, particularly for Positron Emission Tomography (PET). The presence of a fluorine atom allows for the introduction of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]), enabling non-invasive in vivo imaging.

While a direct application of this compound as a PET agent is not prominently documented, the development of a novel ¹⁸F-labeled small molecule probe for imaging mesenchymal epithelial transition (c-Met) receptor expression provides a relevant example of a related quinoline-based scaffold. nih.gov In this study, an ¹⁸F-labeled quinoline (B57606) compound was synthesized and shown to have high stability, high targeting affinity, and excellent tumor imaging properties in vivo. nih.gov This demonstrates the feasibility of developing fluorinated heterocyclic scaffolds as effective PET imaging agents.

The this compound core can be similarly adapted for PET imaging. The carboxylic acid group offers a convenient point of attachment for linkers and targeting moieties, allowing for the development of probes directed at specific biological targets. The general strategy would involve the radiosynthesis of the [¹⁸F]-labeled this compound core, followed by conjugation to a targeting vector.

The table below outlines the key characteristics of a hypothetical [¹⁸F]-labeled imaging probe based on the this compound scaffold.

| Probe Characteristic | Description | Relevance to Imaging |

| Radionuclide | Fluorine-18 ([¹⁸F]) | Positron emitter with a suitable half-life (109.8 min) for PET imaging. |

| Scaffold | This compound | Provides a stable core for radiolabeling and attachment of targeting moieties. |

| Targeting Moiety | Peptide, antibody fragment, or small molecule | Directs the probe to the biological target of interest. |

| In Vivo Stability | High | Essential to prevent defluorination and ensure that the PET signal originates from the target tissue. nih.gov |

| Target Affinity | High | Enables specific binding to the target, leading to a high signal-to-noise ratio in the PET image. nih.gov |

Computational Chemistry Approaches in the Study of 6 Fluoro 1h Indole 7 Carboxylic Acid

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently employed to understand how a ligand, such as a derivative of 6-fluoro-1H-indole-7-carboxylic acid, might interact with the binding site of a protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their binding affinity.

Research on various indole-based scaffolds has demonstrated the utility of molecular docking in identifying key interactions responsible for biological activity. For instance, docking studies on indole (B1671886) derivatives targeting enzymes like DNA gyrase B or human carbonic anhydrase have revealed crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. mdpi.comresearchgate.net In the context of this compound, docking simulations could predict interactions where the carboxylic acid group acts as a hydrogen bond donor and acceptor, the indole nitrogen acts as a hydrogen bond donor, and the fluoro group participates in polar or halogen bond interactions. nih.gov These predictions are essential for rational drug design and optimizing lead compounds.

| Target Protein (PDB ID) | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Observed Interactions |

|---|---|---|---|---|

| Human Placental Aromatase (3S79) | 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid | -8.5 | Arg115, Met374, Phe221 | Hydrogen Bond, Pi-Pi Stacking, Hydrophobic |

| DNA Gyrase B (3U2D) | Indole-Thiophene derivative | -9.2 | Asp73, Asn46, Ile78 | Hydrogen Bond, Hydrophobic |

| hCA II (human carbonic anhydrase II) | Indole-based benzenesulfonamide | -7.9 | His94, Thr199, Zn2+ ion | Hydrogen Bond, Metal Coordination |

Density Functional Theory (DFT) for Electronic Property Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For a molecule like this compound, DFT calculations can provide valuable insights into its electronic properties, stability, and chemical reactivity. nih.govresearchgate.net By solving the Schrödinger equation for the electrons in the molecule, DFT can determine various parameters.

Key properties analyzed through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov These analyses help in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. mdpi.com

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilic) |

| LUMO Energy | -1.8 eV | Region of electron acceptance (electrophilic) |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates high kinetic stability and low chemical reactivity |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For a scaffold like this compound, QSAR studies can be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. farmaciajournal.com The fundamental principle is that the structural properties of a molecule, quantified by molecular descriptors, determine its activity.

The process involves building a dataset of compounds with known activities, calculating various molecular descriptors (e.g., steric, electronic, hydrophobic, and topological), and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model. farmaciajournal.commdpi.com A statistically robust QSAR model can identify which molecular features are most important for the desired biological effect. For example, a model might reveal that increasing hydrophobicity at a certain position on the indole ring enhances activity, while bulky substituents at another position are detrimental. researchgate.net

| Statistical Parameter | Value | Significance |

|---|---|---|

| r² (Correlation Coefficient) | 0.91 | Indicates a strong correlation between predicted and observed activity for the training set. |

| q² (Cross-validated r²) | 0.75 | Measures the predictive power of the model (a value > 0.5 is considered good). |

| F-test value | 85.4 | Indicates the statistical significance of the regression model. |

| Standard Error of Estimate (SEE) | 0.28 | Measures the precision of the predictions. |

Molecular Dynamics Simulations for Conformational and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the conformational changes of both the ligand and the protein, as well as the stability of their complex. nih.gov

For a complex between a this compound derivative and its target protein, an MD simulation can validate the binding pose obtained from docking. By analyzing parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, researchers can assess the stability of the complex over the simulation period (e.g., 100 nanoseconds). nih.gov Furthermore, MD simulations can reveal detailed information about the persistence of specific hydrogen bonds and other interactions, providing a more accurate understanding of the binding dynamics.

| Analysis Parameter | Typical Result | Interpretation |

|---|---|---|

| Ligand RMSD | < 2.0 Å | The ligand remains stably bound in the active site without large fluctuations. |

| Protein RMSD | < 3.0 Å | The overall protein structure is stable throughout the simulation. |

| Radius of Gyration (Rg) | Stable value | Indicates that the protein-ligand complex remains compact and does not unfold. |

| Hydrogen Bond Occupancy | > 50% | Key hydrogen bonds identified in docking are stable and persistent over time. |

In Silico Prediction of Metabolic Stability and Solubility Profiles

Early assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures in drug development. researchgate.net Computational, or in silico, models provide a rapid and cost-effective way to predict these properties for molecules like this compound. These tools evaluate "drug-likeness" based on established rules and models.

One of the most well-known sets of guidelines is Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a molecule violates certain thresholds for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Beyond these simple rules, more sophisticated models can predict aqueous solubility, metabolic stability (e.g., susceptibility to metabolism by cytochrome P450 enzymes), plasma protein binding, and potential to cross the blood-brain barrier. nih.govmdpi.com These predictions help prioritize compounds with favorable pharmacokinetic profiles for further experimental testing. eurekaselect.com

| Property | Predicted Value | Acceptable Range for Oral Drugs |

|---|---|---|

| Molecular Weight (g/mol) | 179.15 | < 500 |

| logP (Lipophilicity) | 1.85 | < 5 |

| Hydrogen Bond Donors | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Aqueous Solubility (logS) | -2.5 | > -4 (Soluble) |

| Bioavailability Score | 0.55 | High probability of good oral bioavailability |

Virtual Screening for Novel Ligands